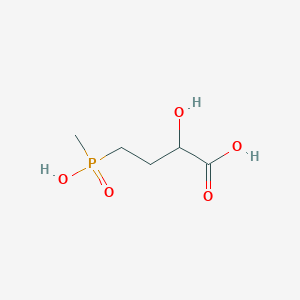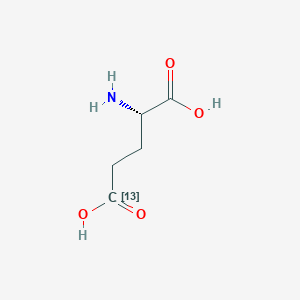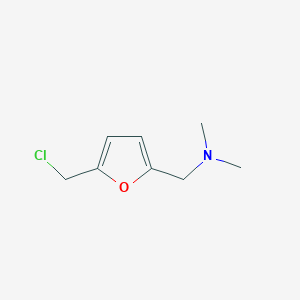
N-(3-乙酰基苯基)-N'-甲基硫脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-methylthiourea, also known as acetamiprid, is a systemic insecticide that is widely used in agriculture to control pests. It belongs to the neonicotinoid class of insecticides, which act on the central nervous system of insects, causing paralysis and death. Acetamiprid is highly effective against a wide range of insect pests, including aphids, thrips, whiteflies, and leafhoppers. In
科学研究应用
合成与结构分析
N-(3-乙酰基苯基)-N'-甲基硫脲及其衍生物经常在各种领域具有潜在应用的新化合物的合成中进行探索。例如,Gambino 等人。(2002)讨论了使用硫脲衍生物(包括 N-甲基硫脲)制备配合物,以供在核医学中潜在使用,强调了这些化合物在合成新型铼配合物中的重要性(Gambino, Kremer, & Baran, 2002)。类似地,Khalid 等人。(2019)合成了新型芳基化喹啉,包括 N-甲基硫脲的衍生物,突出了它们在非线性光学研究和技术相关应用中的应用(Khalid 等人,2019)。
DNA 结合和生物活性
N-(3-乙酰基苯基)-N'-甲基硫脲衍生物的生物活性一直是研究的主题,特别是在 DNA 结合和潜在抗癌特性方面。Tahir 等人。(2015)研究了硝基取代酰硫脲(一类包括 N-(3-乙酰基苯基)-N'-甲基硫脲衍生物的化合物)的 DNA 相互作用和抗癌效力,表明它们在开发抗癌治疗中的潜力(Tahir 等人,2015)。
酶抑制和传感应用
硫脲衍生物因其酶抑制和传感能力而被探索。Rahman 等人。(2021)研究了不对称硫脲衍生物作为酶抑制剂和汞传感器的潜力,展示了这些化合物的多方面应用(Rahman 等人,2021)。该研究揭示了它们在开发新型治疗剂和环境传感器中的有希望的作用。
抗病原体特性
硫脲衍生物(包括 N-(3-乙酰基苯基)-N'-甲基硫脲)的抗病原体特性一直是研究的重点。Limban 等人。(2011)合成了酰硫脲并对其进行了表征,评估了它们与细菌细胞的相互作用,并证明了它们作为具有抗生物膜特性的新型抗菌剂的潜力(Limban, Marutescu, & Chifiriuc, 2011)。
属性
IUPAC Name |
1-(3-acetylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)8-4-3-5-9(6-8)12-10(14)11-2/h3-6H,1-2H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJISLKXXSKLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![methyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B3331337.png)

![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)




